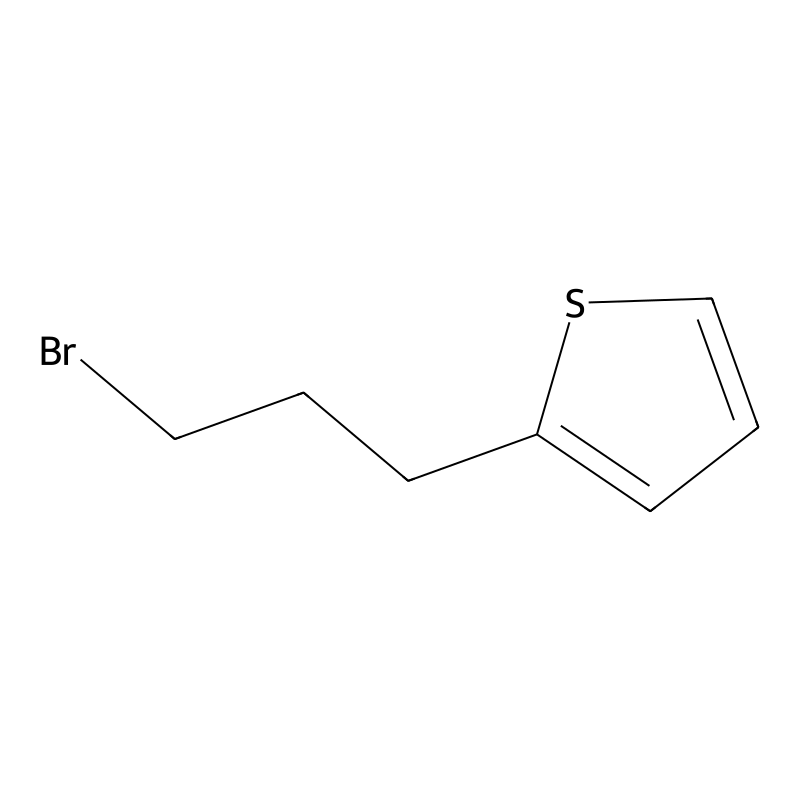

2-(3-Bromopropyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization

-(3-Bromopropyl)thiophene is an organosulfur compound containing a thiophene ring with a bromopropyl substituent at the second position. While its natural occurrence is not reported, it can be synthesized through various methods, including:

- Heck reaction of 2-thiophenecarboxaldehyde with 3-bromopropene [].

- Grignard reaction of 2-bromothiophene with 3-bromopropylmagnesium bromide [].

The characterization of 2-(3-Bromopropyl)thiophene typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Potential Applications

Research suggests that 2-(3-Bromopropyl)thiophene may serve as a useful building block for the synthesis of more complex molecules with potential applications in various fields:

Medicinal Chemistry

The thiophene ring and the bromopropyl group are both common functional groups found in bioactive molecules. 2-(3-Bromopropyl)thiophene could potentially be used as a precursor for the synthesis of novel drugs with diverse therapeutic properties [].

Material Science

Thiophene-based materials have gained significant interest due to their unique electrical and optical properties. 2-(3-Bromopropyl)thiophene could be incorporated into polymers or other materials to tune their conductivity, luminescence, and other desired characteristics [].

Organic Synthesis

The presence of a bromine atom makes 2-(3-Bromopropyl)thiophene a versatile intermediate for further functionalization through various coupling reactions. This allows for the introduction of different functionalities, enabling the development of new molecules with specific properties [].

Current Research Trends

While research on 2-(3-Bromopropyl)thiophene itself is limited, ongoing investigations in related areas provide valuable insights into its potential applications:

The development of new synthetic methods for functionalized thiophene derivatives is an active area of research, with potential implications for the efficient synthesis of 2-(3-Bromopropyl)thiophene and its analogues [].

Studies on the biological activity of thiophene-containing compounds continue to identify novel drug candidates. This knowledge could guide the exploration of 2-(3-Bromopropyl)thiophene for potential therapeutic applications [].

2-(3-Bromopropyl)thiophene is an organic compound characterized by a thiophene ring substituted with a 3-bromopropyl group. The molecular formula is C₈H₈BrS, and it features a five-membered aromatic ring containing sulfur. This compound exhibits unique properties due to the presence of both bromine and a propyl group, making it significant in various chemical applications.

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to diverse derivatives.

- Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic attack, allowing for further functionalization.

- Polymerization: This compound can undergo autopolymerization, forming polythiophenes, which are valuable in electronic applications.

Research indicates that thiophene derivatives, including 2-(3-Bromopropyl)thiophene, exhibit biological activities such as:

- Antimicrobial Properties: Some studies suggest that thiophene compounds can inhibit bacterial growth.

- Anticancer Activity: Certain derivatives have shown potential in cancer cell line studies, indicating cytotoxic effects against specific cancer types .

Several methods exist for synthesizing 2-(3-Bromopropyl)thiophene:

- Bromination of Thiophene Derivatives: Bromination reactions using bromine or N-bromosuccinimide can introduce the bromopropyl group onto the thiophene ring.

- Alkylation Reactions: The compound can be synthesized through alkylation of thiophene with 3-bromopropyl bromide in the presence of a base .

- Transition-Metal-Catalyzed Reactions: Advanced synthetic routes involve palladium-catalyzed cross-coupling reactions, allowing for more complex substitutions .

2-(3-Bromopropyl)thiophene has several notable applications:

- Organic Electronics: As a precursor for polythiophenes, it is used in organic light-emitting diodes and solar cells.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.

- Material Science: Utilized in the development of conductive polymers and materials with specific electronic properties .

Several compounds share structural similarities with 2-(3-Bromopropyl)thiophene. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-Bromothiophene | C₄H₃BrS | Simple brominated thiophene, used as an intermediate. |

| 2-Bromo-3-thiophenecarboxylic acid | C₅H₃BrO₂S | Contains a carboxylic acid group; used in pharmaceuticals. |

| 2-(4-Bromobutyl)thiophene | C₈H₉BrS | Similar alkyl substitution but with a longer chain; used in electronics. |

Uniqueness of 2-(3-Bromopropyl)thiophene

What sets 2-(3-Bromopropyl)thiophene apart from these compounds is its specific combination of a brominated propyl group and a thiophene ring. This unique structure allows for distinct reactivity patterns and potential applications in fields such as organic electronics and medicinal chemistry. Its ability to undergo various chemical transformations while retaining stability makes it particularly valuable for synthetic chemists and material scientists alike.